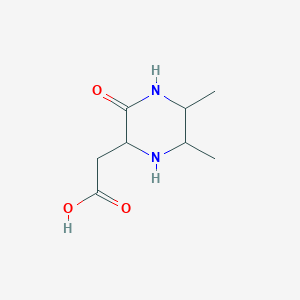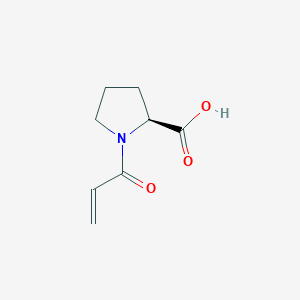
Acryloyl-l-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acryloyl-l-proline is a compound that combines the structural features of acryloyl and l-proline. It is known for its unique properties and applications in various fields, including polymer chemistry and biomedical research. The compound is characterized by the presence of an acryloyl group attached to the l-proline molecule, which imparts specific reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: Acryloyl-l-proline can be synthesized through the reaction of acryloyl chloride with l-proline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The process involves the formation of an amide bond between the acryloyl group and the amino group of l-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled reactions. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously removed, minimizing side reactions and improving yield .
化学反応の分析
Types of Reactions: Acryloyl-l-proline undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels and other polymeric materials.
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Addition Reactions: Can be catalyzed by acids or bases.
Major Products:
Hydrogels: Formed through polymerization.
Substituted Derivatives: Formed through nucleophilic substitution.
Addition Products: Formed through addition reactions.
科学的研究の応用
Acryloyl-l-proline has a wide range of applications in scientific research:
Polymer Chemistry: Used to create thermoresponsive and pH-responsive polymers for drug delivery systems.
Biomedical Research: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Drug Delivery: Utilized in the design of nanogels and hydrogels for controlled drug release.
Material Science: Applied in the synthesis of smart materials that respond to environmental stimuli.
作用機序
The mechanism of action of acryloyl-l-proline in its applications involves its ability to form polymers and interact with biological molecules. In drug delivery systems, the compound’s thermoresponsive and pH-responsive properties allow it to release drugs in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating targeted delivery and release of therapeutic agents .
類似化合物との比較
Acryloyl-l-proline methyl ester: Similar in structure but with a methyl ester group.
N-acryloyl-l-proline: Another derivative with slight structural variations.
Uniqueness: this compound stands out due to its specific combination of acryloyl and l-proline, which imparts unique reactivity and functionality. Its ability to form responsive polymers makes it particularly valuable in biomedical and material science applications .
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(2S)-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12)/t6-/m0/s1 |
InChIキー |
UTDSSTFBUGDVAI-LURJTMIESA-N |
異性体SMILES |
C=CC(=O)N1CCC[C@H]1C(=O)O |
正規SMILES |
C=CC(=O)N1CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


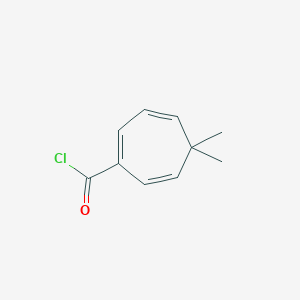

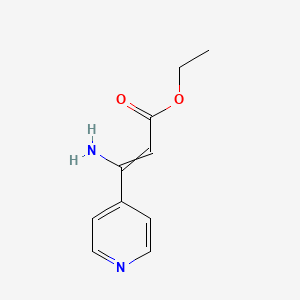
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)

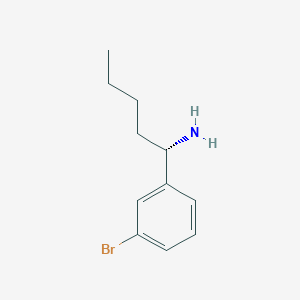
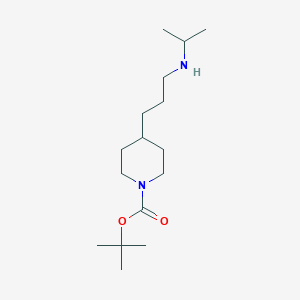
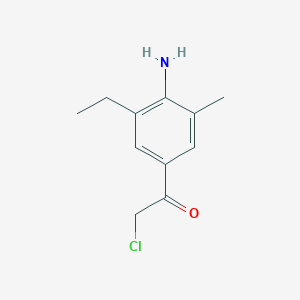


![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
